molecular formula C18H14N2O3S2 B2615910 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922134-81-4

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2615910
CAS RN: 922134-81-4
M. Wt: 370.44
InChI Key: UWTICSPJSAIQHL-UHFFFAOYSA-N
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Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as thiazole derivatives, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDAC activity, N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can alter gene expression patterns and induce cell death in cancer cells. N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to activate the p53 pathway, which is a key pathway involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can also modulate the immune system by increasing the production of T-cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is its high potency and specificity. N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to be effective at low concentrations and can selectively target cancer cells while sparing normal cells. However, one of the limitations of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be toxic at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide research. One area of interest is in the development of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide analogs that have improved solubility and pharmacokinetic properties. Another area of research is in the development of combination therapies that use N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, there is a need for further research to fully understand the mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide and to identify potential biomarkers that can predict response to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide treatment.

Synthesis Methods

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-aminothiazole with 2-bromo-5-methoxybenzofuran in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield the final product, N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide. The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
In addition to its anti-cancer properties, N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.

properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-22-12-4-5-15-11(7-12)8-16(23-15)14-10-25-18(19-14)20-17(21)9-13-3-2-6-24-13/h2-8,10H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTICSPJSAIQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

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